4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium
Description
Properties
CAS No. |
762177-71-9 |
|---|---|
Molecular Formula |
C14H15N4+ |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-methyl-N-phenyl-1,3-dihydro-1,2,3-benzotriazin-1-ium-4-imine |
InChI |
InChI=1S/C14H14N4/c1-18-16-13-10-6-5-9-12(13)14(17-18)15-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17)/p+1 |
InChI Key |
OKUKIAUBLPUJKY-UHFFFAOYSA-O |
Canonical SMILES |
CN1[NH2+]C2=CC=CC=C2C(=NC3=CC=CC=C3)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Nitroso or o-Amino Precursors
Benzotriazines are often synthesized from ortho-substituted nitroanilines. For example, 1,2,3-benzotriazin-4(3H)-ones can be reduced to dihydro derivatives, followed by methylation to introduce the 2-methyl group. A plausible route involves:
Enaminone-Mediated Cyclization
Enaminones, such as those derived from dimethylformamide dimethylacetal (DMF-DMA), facilitate triazine ring formation. For instance, reacting 2-aminobenzamide derivatives with DMF-DMA generates enaminones, which undergo cyclization with hydrazine or amines. This method could be adapted to introduce the methyl group at the 2-position during enaminone formation.
Quaternary Ammonium Formation
The 1-ium charge is introduced via alkylation of a tertiary amine precursor:
Methylation of 1,2-Dihydro-1,2,3-benzotriazine
Treating 1,2-dihydro-1,2,3-benzotriazine with methyl triflate or iodomethane in polar aprotic solvents (e.g., DMF) yields the quaternary ammonium salt:
$$
\text{Benzotriazine} + \text{CH}_3\text{I} \rightarrow \text{1-Methyl-1-ium salt} \quad
$$
One-Pot Cyclization and Quaternization
Combining cyclization and alkylation steps simplifies synthesis. For example, reacting 2-nitro-N-methylaniline with phosphoryl chloride (POCl₃) facilitates simultaneous cyclization and methylation.
Challenges and Optimization
Recent Advances
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzotriazine derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The biological evaluation of 4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium has uncovered several promising applications:
Anticancer Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzotriazine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. In vitro tests have demonstrated that these compounds can effectively target leukemia and CNS cancer cell lines .
Case Study:
A study found that specific derivatives exhibited inhibition rates of up to 84.19% against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) during primary screening tests . These results suggest the potential for further development into anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that certain benzotriazine derivatives possess antibacterial and antifungal properties. The synthesized compounds were tested against various bacterial strains and fungi, revealing significant inhibitory effects .
Case Study:
In a comparative study, several derivatives were assessed for their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. The results indicated that some compounds displayed potent antimicrobial activity with MIC values in the low micromolar range .
Acetylcholinesterase Inhibition
Another area of research focuses on the potential of this compound as an acetylcholinesterase inhibitor. This application is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain .
Case Study:
In silico studies alongside biological assays have demonstrated that certain derivatives exhibit strong inhibitory activity against acetylcholinesterase (IC50 values as low as 2.7 µM), suggesting their potential as therapeutic agents for cognitive disorders .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition | Up to 84.19% inhibition against MOLT-4 cells |
| Antimicrobial Activity | Bactericidal/Fungicidal | Significant MIC values in low micromolar range |
| Acetylcholinesterase Inhibition | Neuroprotective | IC50 values as low as 2.7 µM |
Mechanism of Action
The mechanism of action of 4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various cellular pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Key Observations:
- Aromatic Systems: The benzotriazinium core distinguishes the target compound from naphthalene-based dihydrodiols () and tetrazines ().
- Hydrogen Bonding: Unlike 2-aminoanilinium sulfonate (), which forms robust N–H⋯O chains, the target compound’s anilino group may participate in weaker π-π stacking or cation-π interactions, influencing solubility and crystallinity .
- Salt Formation : Similar to benzathine benzylpenicillin (), the cationic nature of the benzotriazinium ion enables salt formation with counterions, which could modulate bioavailability or stability in pharmaceutical applications .
Biological Activity
4-Anilino-2-methyl-1,2-dihydro-1,2,3-benzotriazin-1-ium is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 239.30 g/mol . The structure features a benzotriazine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have shown that benzotriazine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Benzotriazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Induction of apoptosis |
| Compound B | HeLa | 8.3 | Inhibition of DNA synthesis |
| 4-Anilino... | A549 | 6.7 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of benzotriazine derivatives have also been explored. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific cellular pathways. Research suggests that this compound may interact with various enzymes and receptors involved in cell signaling pathways.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzotriazine derivatives and tested them against breast cancer cell lines. The results indicated that certain modifications to the benzotriazine structure enhanced anticancer activity significantly .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzotriazine derivatives against resistant strains of bacteria. The findings demonstrated that these compounds could serve as potential leads for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
